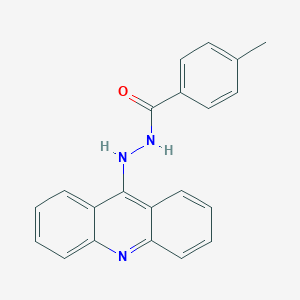

N'-acridin-9-yl-4-methylbenzohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

28951-33-9 |

|---|---|

Molecular Formula |

C21H17N3O |

Molecular Weight |

327.4g/mol |

IUPAC Name |

N'-acridin-9-yl-4-methylbenzohydrazide |

InChI |

InChI=1S/C21H17N3O/c1-14-10-12-15(13-11-14)21(25)24-23-20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13H,1H3,(H,22,23)(H,24,25) |

InChI Key |

RGHCQLWSFGREJY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42 |

solubility |

0.2 [ug/mL] |

Origin of Product |

United States |

Biological Activities and Mechanistic Studies of N Acridin 9 Yl 4 Methylbenzohydrazide

Broad-Spectrum Biological Activities of Acridine-Hydrazide Derivatives

The fusion of an acridine (B1665455) scaffold with a hydrazide linker creates a class of compounds known as acridine-hydrazide derivatives. These molecules have garnered significant attention in medicinal chemistry due to their wide array of biological activities. mdpi.commdpi.com The planar acridine ring is a well-established DNA intercalating agent, while the hydrazone group (-NH-N=CH-) is a versatile pharmacophore known to contribute to various biological effects. nih.govmdpi.com This combination results in hybrid molecules with potential applications across different therapeutic areas. nih.gov

Antimicrobial Properties: Investigation of Antibacterial, Antifungal, and Antiparasitic Efficacy

Acridine-hydrazide derivatives have demonstrated notable efficacy against a range of microbial pathogens, including bacteria, fungi, and parasites.

Antibacterial Activity: Hydrazide-hydrazone derivatives are recognized for their antibacterial properties, with some compounds showing high activity even against resistant bacterial strains. mdpi.com For instance, certain acridine thiosemicarbazide (B42300) derivatives, which share structural similarities with hydrazides, exhibited antibacterial activity with minimum inhibitory concentration (MIC) values in the range of 10–80 μM. mdpi.com Studies on various hydrazone derivatives have shown broad-spectrum bactericidal effects, indicating their potential in combating infections from pathogens that have developed resistance to existing antibiotics. researchgate.net The mechanism of action is thought to involve the disruption of the microbial cell wall and membrane integrity. mdpi.com

Antifungal Activity: The acridine nucleus is a key component in compounds tested for antifungal properties. mdpi.com Acridine derivatives have been investigated as antifungal agents, particularly against Candida albicans. mdpi.com Some have been shown to inhibit biofilm formation, a key virulence factor in C. albicans that contributes to resistance against conventional therapies. mdpi.com For example, acridine-4-carboxylic acid was found to inhibit biofilm formation at low concentrations and showed antifungal activity against multiple clinically relevant Candida strains. mdpi.com Hydrazine-based compounds, including hydrazones, have also demonstrated fungicidal activity against C. albicans, including drug-resistant clinical isolates, and can protect against infection in model organisms like C. elegans. nih.gov The antifungal potential of the hydrazone moiety has been identified as a promising scaffold for the development of new antifungal drugs. nih.govconsensus.app

Antiparasitic Activity: Since the development of the acridine-based antimalarial drug quinacrine (B1676205), acridine derivatives have been explored for their antiparasitic potential. nih.gov They have shown efficacy against protozoans such as Leishmania, Trypanosoma brucei, and Plasmodium falciparum. nih.gov Bis-acridines, which consist of two acridine rings joined by a linker, have demonstrated bioactivity against P. falciparum and trypanosomatid parasites in vitro. nih.gov Similarly, acyl hydrazones derived from cinnamaldehyde (B126680) have been identified as promising candidates for antiparasitic drug development, showing activity against Toxoplasma gondii and Leishmania major. nih.gov

Table 1: Overview of Antimicrobial Activities of Acridine and Hydrazide Derivatives

| Activity Type | Target Organism (Example) | Key Findings | Reference |

|---|---|---|---|

| Antibacterial | S. aureus, P. aeruginosa | Acridine thiosemicarbazides showed activity with MICs of 10–80 μM. | mdpi.com |

| Antifungal | Candida albicans | Acridine-4-carboxylic acid inhibits biofilm formation and fungal growth. | mdpi.com |

| Antiparasitic | Plasmodium falciparum | Bis-acridines show potent in vitro bioactivity against malaria strains. | nih.gov |

| Antiparasitic | Toxoplasma gondii | Acyl hydrazones show good activity against T. gondii parasites. | nih.gov |

Antiviral Activity: Evaluation against Specific Viral Strains (e.g., Japanese Encephalitis Virus)

Acridine derivatives have been historically used as antiviral agents. nih.gov The Japanese Encephalitis Virus (JEV), a mosquito-borne flavivirus, is a significant public health threat, particularly in Asia, and is a target for antiviral drug development. nih.govhilarispublisher.com While specific studies on N'-acridin-9-yl-4-methylbenzohydrazide against JEV are not prominent, the broader class of acridine derivatives has been considered in the search for JEV inhibitors.

The search for antiviral drugs against JEV involves targeting various viral proteins crucial for replication, such as the NS3 helicase and the NS2B/NS3 protease complex. mdpi.com Drug discovery efforts include screening compound libraries and repurposing existing drugs. nih.govnih.gov Although many potential inhibitors have been identified from natural products and synthetic compounds, there is currently no clinically approved drug specifically for treating JEV infection. nih.govnih.gov The development of effective antiviral therapies is critical due to the enzootic nature of the virus and the severity of the neurological diseases it can cause. nih.gov

Anti-Inflammatory and Analgesic Potential in Experimental Models

Acridine and hydrazide derivatives have been reported to possess anti-inflammatory and analgesic properties. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for pain and inflammation but are associated with side effects. nih.gov This has driven research into new classes of compounds, including those with a hydrazide-hydrazone structure, as potential alternatives. mdpi.comnih.gov

Experimental studies, such as the acetic acid-induced writhing test in mice, have been used to evaluate the analgesic activity of newly synthesized hydrazide and hydrazone derivatives. nih.gov Several tested compounds demonstrated significant analgesic effects, indicating their potential as pain-relieving agents. nih.gov The anti-inflammatory activity of acridine derivatives further contributes to their therapeutic potential, as inflammation is a key component of many diseases. nih.gov

Detailed Anticancer Activities and Molecular Mechanisms

The anticancer properties of acridine derivatives are among their most extensively studied biological activities. The planar structure of the acridine ring allows it to intercalate into DNA, disrupting cellular processes and leading to cytotoxicity in cancer cells. nih.gov The combination with a hydrazide moiety can further enhance this activity.

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines

This compound, also referred to in the literature as compound 3a , is part of a series of acridine N-acylhydrazone derivatives synthesized and evaluated for their anticancer potential. nih.govresearchgate.net These compounds have been tested against various cancer cell lines.

In one study, compound 3a was evaluated for its effect on the metabolic activity of human lung carcinoma (A549) cells. nih.govmdpi.com It demonstrated a significant ability to decrease the viability of A549 cells. nih.gov Specifically, at a concentration of 50 μM, compound 3a reduced the viability of A549 cells by 34% after a 48-hour incubation period. nih.gov Furthermore, it was shown to reduce the clonogenic ability—the capacity of a single cell to grow into a colony—of A549 cells by 72%, highlighting its potential to inhibit cancer cell repopulation. nih.govresearchgate.net The anticancer activity of this class of compounds is often influenced by the substituent on the benzohydrazide (B10538) portion. For example, a fluoro-substituted analogue (3b ) showed even greater inhibition of metabolic activity than the methyl-substituted 3a . nih.govmdpi.com

Table 2: Anticancer Activity of this compound (3a) and Analogues

| Compound | Substituent | Cell Line | Activity | Reference |

|---|---|---|---|---|

| 3a (this compound) | -H (on benzohydrazide) | A549 (Lung Carcinoma) | Decreased cell viability by 34% at 50 µM. | nih.gov |

| 3a | -H (on benzohydrazide) | A549 (Lung Carcinoma) | Reduced clonogenic survival by 72%. | nih.govresearchgate.net |

| 3b | -F (Fluoro) | A549 (Lung Carcinoma) | Showed higher inhibition of metabolic activity than 3a. | nih.govmdpi.com |

| 3c | -Cl (Chloro) | A549 (Lung Carcinoma) | Reduced clonogenic survival by 74%. | nih.govresearchgate.net |

DNA Interaction Mechanisms: Focus on Intercalation with Double-Stranded DNA

The primary mechanism behind the anticancer activity of acridine derivatives is their interaction with double-stranded DNA. nih.gov The planar aromatic acridine ring system inserts itself between the base pairs of the DNA double helix, a process known as intercalation. nih.govmdpi.com This binding event can lead to structural changes in the DNA, making replication and transcription impossible and ultimately triggering cell death. nih.govnih.gov

Spectroscopic studies involving this compound (3a ) and its analogues with calf thymus DNA (ctDNA) have been conducted to elucidate the nature of this interaction. nih.gov The addition of these acridine derivatives to a DNA solution typically results in hypochromicity (a decrease in absorbance intensity) and a slight shift in the wavelength of maximum absorption. nih.gov For compound 3a , interaction with ctDNA produced a hypochromic effect of 44% and a hypsochromic shift (blue shift) of 8 nm. nih.gov

While classical intercalation is often associated with a bathochromic shift (red shift), the observed hypsochromic shift suggests that the binding mechanism may not be purely intercalative. mdpi.com It is proposed that these derivatives bind to DNA through a combination of partial intercalation of the acridine ring and other interactions, such as groove binding or electrostatic interactions involving the benzohydrazone linker. mdpi.com The binding constants (Kb) calculated for these compounds are in the range of 10³ M⁻¹, which is somewhat lower than values typically reported for strong intercalators, further supporting a mixed-mode binding model. mdpi.com This interaction with DNA is a critical step that can lead to the inhibition of enzymes like topoisomerase I and II, which are essential for DNA replication and repair, thereby contributing to the compound's cytotoxic effects. nih.govresearchgate.net

Table 3: DNA Binding Parameters for this compound (3a) and Analogues

| Compound | Hypochromicity (%) | Wavelength Shift (Δλ, nm) | Binding Constant (Kb, M-1) | Reference |

|---|---|---|---|---|

| 3a | 44 | -8 (Hypsochromic) | 1.01 x 103 | nih.gov |

| 3b (-F) | 51 | -9 (Hypsochromic) | 3.18 x 103 | nih.govmdpi.com |

| 3c (-Cl) | 27 | -1 (Hypsochromic) | 1.58 x 103 | nih.gov |

| 3d (-Br) | 27 | -1 (Hypsochromic) | 1.69 x 103 | nih.gov |

Enzymatic Inhibition: Targeting Topoisomerase IIB Activity

There is no specific information available in the scientific literature regarding the inhibitory activity of this compound against topoisomerase IIB. While other acridine derivatives have been investigated as topoisomerase inhibitors, these findings cannot be extrapolated to the specific compound . nih.govmdpi.com

Cell Cycle Perturbation Analysis: Inducing G2/M Phase Arrest

No studies have been found that analyze the effect of this compound on the cell cycle of any cell line. Research on other acridine compounds has shown the potential for G2/M phase arrest, but this is not specific to this compound. nih.gov

Apoptosis Induction: Elucidation of Proapoptotic Signaling Pathways

There is a lack of research on the pro-apoptotic activity of this compound. While some acridine derivatives are known to induce apoptosis, the specific signaling pathways triggered by this compound have not been elucidated. nih.gov

Identification of Specific Biological Targets and Associated Signaling Pathways

Characterization of Enzyme Inhibition Profiles (e.g., kinases, other relevant enzymes)

No specific enzyme inhibition profiles for this compound, including its effects on kinases or other relevant enzymes, have been published. While some acridine derivatives have been explored as kinase inhibitors, this information is not directly applicable. researchgate.netresearchgate.net

Molecular Basis of Protein-Ligand Interactions

Without experimental data on the biological targets of this compound, the molecular basis of its protein-ligand interactions remains uncharacterized. Molecular docking and simulation studies on other acridine-based compounds have been performed, but these are specific to the studied molecules and their respective targets. nih.gov

Specificity of Nucleic Acid Binding Beyond General Intercalation

The ability of the acridine scaffold to intercalate with DNA is a known characteristic of this class of compounds. nih.gov However, specific studies detailing the nucleic acid binding properties of this compound beyond general intercalation are not available.

Structure Activity Relationship Sar Studies of N Acridin 9 Yl 4 Methylbenzohydrazide Analogs

Systematic Investigation of Substituent Effects on Bioactivity

The potency and selectivity of acridine (B1665455) derivatives can be finely tuned by altering the chemical groups attached to the core scaffold. These modifications can influence properties such as lipophilicity, electronic distribution, and steric fit with biological targets.

The benzohydrazide (B10538) portion of N'-acridin-9-yl-4-methylbenzohydrazide plays a significant role in its interaction with biological targets. The substituent on the benzene (B151609) ring, in this case, a methyl group at position 4, is not merely a passive component. Studies on related benzohydrazide structures indicate that this group can directly influence bioactivity.

For instance, in a comparative study of 4-(trifluoromethyl)benzohydrazide derivatives, modifications to the 4-position of the benzohydrazide ring led to significant changes in activity. mdpi.com When the trifluoromethyl (CF3) group was removed to leave an unsubstituted ring, or replaced by a methyl (CH3) group, the inhibitory activity against certain enzymes decreased. mdpi.com This suggests that the electronic and steric properties of the substituent at this position are critical. The methyl group, being an electron-donating group, can alter the electronic character of the entire hydrazone moiety, potentially affecting its binding affinity.

Table 1: Effect of Substituent at the 4-Position of the Benzohydrazide Moiety on Biological Activity in Analogous Compounds

| Substituent at 4-Position | Relative Activity (Example from Analogous Series) | Reference |

|---|---|---|

| -CF₃ (Trifluoromethyl) | Most Potent | mdpi.com |

| -H (Unsubstituted) | Reduced Potency | mdpi.com |

| -CH₃ (Methyl) | Reduced Potency (relative to -CF₃) | mdpi.com |

Data is based on analogous benzohydrazide series to illustrate the principle of substituent effects on this moiety. mdpi.com

SAR studies on a series of acridine analogs developed as kinase inhibitors revealed that subtle changes to the acridine core could shift selectivity between different enzyme targets. nih.gov An optimization study of an acridine scaffold identified as a haspin kinase inhibitor showed that the SAR for haspin and DYRK2 inhibition had many similarities. nih.gov However, specific structural modifications allowed for the development of analogs with high selectivity for one kinase over the other. nih.gov For example, adding a substituent at the C1 position of the acridine ring could significantly impact its inhibitory potency against haspin.

Table 2: Influence of Acridine Core Substitution on Kinase Inhibition

| Compound | Key Structural Feature | Haspin IC₅₀ (nM) | DYRK2 IC₅₀ (nM) | Selectivity (DYRK2/Haspin) | Reference |

|---|---|---|---|---|---|

| Analog A | Unsubstituted Acridine Core | <60 | <400 | ~6.7x | nih.gov |

| Analog B (33) | 1-Fluoro Substitution | <60 | 10,000 | >180x | nih.gov |

| Analog C (41) | Modified Side Chain | 2,100 | <400 | 0.19x (5.4-fold selective for DYRK2) | nih.gov |

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. Data from a study on acridine analogs illustrates the principle of substituent effects on the core. nih.gov

Furthermore, the electronic effects of substituents are critical. Electron-withdrawing groups can render the acridine ring neutral at physiological pH, which is generally not favorable for cytotoxicity. nih.gov In contrast, weakly basic derivatives that exist as cations are often more active. nih.gov

When the acridine nucleus is linked to a side chain, such as an amino acid, the length and chemical nature of that chain become critical determinants of bioactivity. nih.govmdpi.com Studies on N-(9-acridinyl) amino acid derivatives have shown that the length of the amino acid side chain is a key factor affecting both toxicity and biological activity. mdpi.com

In one study, optimal activity was observed with side chains containing two or three methylene (B1212753) units. nih.gov Another study on short peptide amphiphiles found that increasing the side chain carbon number from three to four substantially enhanced their biological activities. rsc.org The presence of functional groups on the side chain, particularly those capable of hydrogen bonding, is also vital. Modifications that reduce the hydrogen-bonding ability of an amino group in the side chain can markedly diminish efficacy. nih.gov

Table 3: Effect of Amino Acid Side Chain on Cytotoxicity and Anti-Toxoplasma gondii Activity of N-(9-acridinyl) Amino Acid Derivatives

| Compound | Amino Acid Side Chain | Cytotoxicity CC₅₀ (µM) on Vero cells | Reduction in T. gondii (%) | Reference |

|---|---|---|---|---|

| AAD1 | Glycine | 154.10 | 0.0 | mdpi.com |

| AAD2 | β-Alanine | 90.38 | 25.0 | mdpi.com |

| AAD3 | 4-Aminobutyric acid | 60.67 | 33.3 | mdpi.com |

| AAD4 | 6-Aminohexanoic acid | 41.72 | 16.7 | mdpi.com |

| AAD5 | L-Phenylalanine | 116.30 | 0.0 | mdpi.com |

CC₅₀ is the concentration that causes death to 50% of cells. Data shows that activity peaks with a medium-length side chain (4-Aminobutyric acid) and is reduced with very short, very long, or aromatic side chains. mdpi.com

Correlation of Molecular Conformation with Biological Efficacy

A defining characteristic of acridine and its derivatives is the planar nature of the tricyclic aromatic ring system. nih.govwiserpub.com This flatness is a fundamental requirement for their primary mechanism of action: DNA intercalation. wiserpub.commdpi.comnih.gov Intercalation is a process where these planar molecules insert themselves between the base pairs of the DNA double helix, similar to a coin being slipped into a stack of coins. wiserpub.comnih.gov

This insertion causes a conformational change in the DNA, unwinding and lengthening the helix, which disrupts normal DNA function by blocking the enzymes required for replication and transcription. nih.govwiserpub.comnih.gov The acridine moiety is held in place by π-π stacking interactions with the DNA base pairs. wiserpub.com Consequently, any structural modification that distorts the planarity of the acridine core is likely to diminish its ability to intercalate and thus reduce its biological activity. nih.gov The binding affinity of these derivatives to DNA can be quantified, with studies showing significant binding constants. nih.govresearchgate.net

Table 4: DNA Binding Constants for Acridine-Benzohydrazone Analogs

| Compound | Substituent on Benzene Ring | Binding Constant (Kb) (M⁻¹) | Reference |

|---|---|---|---|

| Analog 3a | -H (Unsubstituted) | 1.21 x 10³ | researchgate.net |

| Analog 3b | -F (Fluoro) | 3.18 x 10³ | researchgate.net |

| Analog 3c | -Cl (Chloro) | 2.25 x 10³ | researchgate.net |

Data from a study on N-[(E)-(acridin-4-yl)methylidene]benzohydrazides illustrates the interaction with calf thymus DNA (ctDNA). researchgate.net

While intercalation is driven by the planar core, the stability and specificity of the drug-target interaction are often enhanced by other intermolecular forces, particularly hydrogen bonds. wiserpub.comcapes.gov.br The this compound molecule contains several groups capable of forming these crucial bonds. The N-acylhydrazone unit (-CO-NH-N=) is a key pharmacophore that contains both hydrogen bond donors (the N-H group) and acceptors (the C=O and N= groups). nih.govresearchgate.net

These hydrogen bonds help to anchor the molecule within its binding site, whether that is the DNA groove or the active site of an enzyme. nih.gov For example, the ammonium (B1175870) and carboxylate groups of amino acid side chains are known to bind to host molecules primarily through hydrogen bonding and electrostatic interactions. nih.gov Similarly, studies on acridine derivatives with side chains have shown that the ability of the amino group to form hydrogen bonds is advantageous for anchoring the molecule after intercalation. nih.govnih.gov The interaction of acridine derivatives with proteins like human serum albumin is also governed by van der Waals forces and hydrogen bonding. researchgate.net The ability of polar side chains to form intramolecular hydrogen bonds can also sequester parts of the molecule, influencing properties like solubility and membrane permeability. nih.gov

Development of Predictive Pharmacophore Models for Target Engagement

The development of predictive pharmacophore models is a crucial step in modern drug discovery, enabling the identification of key molecular features responsible for the biological activity of a compound and its analogs. These models serve as three-dimensional (3D) electronic and steric maps that delineate the essential interactions between a ligand and its biological target. For the chemical compound this compound and its derivatives, the construction of such models is instrumental in understanding their mechanism of action and in guiding the design of new, more potent molecules.

While specific pharmacophore models developed exclusively for this compound are not extensively detailed in publicly available research, the principles of pharmacophore modeling for the broader class of acridine derivatives provide a solid framework for understanding the structural requirements for their biological activity. Acridine-based compounds are known for their diverse pharmacological effects, including anticancer and antimicrobial properties, which are often attributed to their ability to intercalate with DNA or inhibit key enzymes like topoisomerases. nih.govresearchgate.netmdpi.com

A typical pharmacophore model for an acridine derivative would be generated based on a set of structurally related analogs with known biological activities. This process generally involves the following steps:

Conformational Analysis: The 3D structures of a series of this compound analogs are generated and their conformational landscapes are explored to identify low-energy and biologically relevant shapes.

Feature Identification: Key chemical features are identified for each molecule. These commonly include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positive or negative ionizable features.

Model Generation and Validation: Using specialized software, a pharmacophore model is constructed that represents the common spatial arrangement of these features in the most active compounds. The predictive power of the model is then validated using a test set of compounds with known activities that were not used in the model's creation.

For this compound and its analogs, a hypothetical pharmacophore model would likely highlight the following features as critical for target engagement:

Aromatic Rings: The planar tricyclic acridine ring system is a dominant feature, crucial for π-π stacking interactions, particularly if the target is DNA or a protein with aromatic residues in the binding site. researchgate.net The 4-methylbenzoyl moiety provides an additional aromatic ring that can engage in further hydrophobic or aromatic interactions.

Hydrogen Bond Donors and Acceptors: The hydrazide linker (-CO-NH-NH-) is rich in hydrogen bonding capabilities. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H groups can serve as hydrogen bond donors. These interactions are vital for anchoring the molecule within the binding pocket of a target protein.

The development of a robust pharmacophore model for this compound analogs would facilitate virtual screening of large chemical databases to identify novel compounds with similar pharmacophoric features and, therefore, potential similar biological activity. Furthermore, such a model would provide invaluable insights for the rational design of new derivatives with improved potency and selectivity.

Computational and Theoretical Investigations of N Acridin 9 Yl 4 Methylbenzohydrazide

Advanced Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods model the electronic structure of the compound, offering a basis for understanding its behavior at a sub-atomic level.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to be excited. For acridine (B1665455) derivatives, the planar acridine ring system typically contributes significantly to the molecular orbitals involved in DNA intercalation. While specific DFT data for N'-acridin-9-yl-4-methylbenzohydrazide is not detailed in the available literature, studies on similar hydrazone and acridine compounds show that such calculations are vital for understanding their reaction mechanisms and stability. nih.govresearchgate.net These theoretical calculations can also elucidate the tautomeric preferences of the molecule, a feature known to be important for the biological activity of acridin-9-amines. researchgate.net

Table 1: Key Parameters from DFT Analysis

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |

| Total Energy | Represents the stability of the molecular conformation. |

This table represents typical parameters obtained from DFT calculations; specific values for this compound would require a dedicated computational study.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the hydrazide linker and the acridine ring. These sites are potential hydrogen bond acceptors. The hydrogen atom on the hydrazide nitrogen, in contrast, would exhibit a positive potential, making it a hydrogen bond donor. This information is invaluable for understanding non-covalent interactions with biological targets like proteins and DNA. researchgate.net Analyzing the MEP is crucial for rationalizing the binding modes observed in docking simulations.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or DNA. jscimedcentral.comlookchem.com These methods are instrumental in drug discovery, helping to identify potential drug candidates and understand their mechanism of action at a molecular level.

Acridine derivatives are widely recognized as inhibitors of DNA topoisomerase II (Topo II), an enzyme that plays a critical role in managing DNA topology and is a validated target for anticancer drugs. jscimedcentral.comijper.org Molecular docking studies on compounds structurally similar to this compound have been performed to elucidate their binding mode within the Topo II-DNA complex. lookchem.comnih.gov

These studies often utilize the crystal structure of human topoisomerase IIB in complex with DNA (e.g., PDB ID: 4G0U). lookchem.comnih.gov Docking simulations place the acridine moiety into the DNA intercalation site, between the base pairs. The simulations reveal key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein-DNA ternary complex. For instance, in related acridine derivatives, hydrogen bonds are often observed between the ligand and amino acid residues like Arg503 and with the DNA backbone itself. lookchem.comnih.gov The anilino or hydrazide side chain typically orients within the enzyme's binding pocket, forming additional stabilizing interactions. lookchem.com

The primary mechanism by which many acridine compounds exert their cytotoxic effects is through intercalation into the DNA double helix. jscimedcentral.comnih.gov Molecular dynamics (MD) simulations provide a dynamic view of this process, allowing researchers to observe the stability of the intercalated complex over time.

MD simulations on related acridine-triazole hybrids have shown that the planar acridine ring positions itself between DNA base pairs, such as DG13 and DC14. nih.gov This insertion is stabilized by π-π stacking interactions with the nucleic acid bases. nih.gov The simulations can track the conformational changes in both the DNA and the ligand, ensuring the stability of the binding mode. These dynamic studies confirm that the ligand can maintain an optimal orientation for intercalation, a key feature for poisoning the function of Topoisomerase II. nih.gov

A crucial outcome of molecular modeling is the quantitative prediction of binding affinity, often expressed as a binding free energy (ΔG) or a docking score. nih.govresearchgate.net These values help to rank potential inhibitors and correlate computational predictions with experimental activity. Methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are used to calculate binding free energies from MD simulation trajectories. researchgate.net

For a series of acridine-triazole-pyrimidine hybrids, calculated binding affinities (ΔG) ranged from -35.9 to -67 kcal/mol, indicating spontaneous and stable binding to the Topoisomerase IIB-DNA complex. nih.gov The specific interactions contributing to this affinity can be dissected. For example, one potent compound formed π-π interactions with thymine (B56734) (DT9) and guanine (B1146940) (DG13) bases, alongside hydrogen bonds with guanine and numerous van der Waals contacts with surrounding amino acid residues like Gln778 and Met782. nih.gov

Table 2: Predicted Binding Affinities and Key Interactions of Acridine Derivatives with Topoisomerase IIB-DNA Complex

| Compound Analogue | Predicted Binding Affinity (ΔG) (kcal/mol) | Key Interacting DNA Bases | Key Interacting Amino Acid Residues | Citation |

|---|---|---|---|---|

| Acridine-triazole-6-methyluracil hybrid | -49.6 ± 4 | DT9, DG13, DC14 | Val760, Gln778, Met781, Met782, Val785, Lys814, Ala816, Ala817, Pro819, Ile822 | nih.gov |

| Acridine-triazole-uracil hybrid | -35.9 ± 3 | N/A | Glu417, Arg503, Gly504, Lys505, Asp561, Ile565, Gln778, Ala779, Met782 | nih.gov |

| Acridine-triazole-phenytoin hybrid | -67 ± 5 | DA12, DG13 | Gln778, Ala779, Met781, Met782 | nih.gov |

This table shows data for structurally related acridine hybrids to illustrate the types of results obtained from such studies. The binding affinity for this compound would be expected to involve similar interactions.

In Silico Predictive Models for Biological Interactions (excluding toxicological and safety parameters)

In silico methods are crucial in modern drug discovery for predicting the potential of a molecule to be a successful drug. These computational tools analyze a compound's structure to forecast its behavior in a biological system.

Computational Assessment of Drug-Likeness and Pharmacokinetic Properties

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for a drug. These properties, often calculated from the molecular structure, include hydrophobicity, molecular size, and flexibility. A common framework for assessing drug-likeness is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain physicochemical thresholds.

For this compound, basic physicochemical and drug-likeness properties have been computationally predicted and are available through public chemical databases. nih.gov These computed properties provide a foundational assessment of the molecule's potential as a therapeutic agent.

Table 1: Computed Physicochemical Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C21H17N3O | PubChem nih.gov |

| Molecular Weight | 327.4 g/mol | PubChem nih.gov |

| XLogP3 (Lipophilicity) | 4.4 | PubChem nih.gov |

| Hydrogen Bond Donors | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptors | 3 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Topological Polar Surface Area | 54 Ų | PubChem nih.gov |

These values can be interpreted within common drug-likeness rules. For instance, according to Lipinski's rules, a compound is more likely to be orally bioavailable if it has a molecular weight under 500 g/mol , a LogP value under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Based on the computed values, this compound generally adheres to these guidelines, suggesting it has a favorable foundational profile for drug-likeness.

Applications of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The application of artificial intelligence (AI) and machine learning (ML) in drug discovery is a rapidly advancing field. These technologies are used to build predictive models for a compound's biological activity, optimize molecular structures, and identify novel drug candidates from vast chemical libraries. Such models are trained on large datasets of known compounds and their activities to learn complex structure-activity relationships.

Despite the growing use of these techniques for various chemical scaffolds, nih.govnih.gov there is no specific, publicly available research detailing the application of AI or ML models for the design or activity prediction of this compound. The development of bespoke AI/ML models typically requires substantial and specific bioactivity data for a series of related compounds, which does not appear to be available for this particular molecule in the reviewed literature. While general models for predicting properties of acridine-based compounds may exist, their specific application to this hydrazide derivative has not been documented.

Preclinical Pharmacological Evaluation of N Acridin 9 Yl 4 Methylbenzohydrazide and Its Analogs

In Vitro Efficacy and Selectivity Assessments

The initial stages of preclinical evaluation involve a series of in vitro assays to determine the biological activity and selectivity of N'-acridin-9-yl-4-methylbenzohydrazide and its analogs. These assessments cover antiproliferative, enzyme-inhibiting, anti-parasitic, antiviral, and anti-inflammatory properties.

Cell-Based Assays for Antiproliferative and Cytotoxic Activity (e.g., MTT assays, NCI-60 cell panel screening)

The antiproliferative and cytotoxic effects of this compound and its analogs have been evaluated against various human cancer cell lines using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

In one study, a series of acridine-benzohydrazide derivatives were tested against the human lung adenocarcinoma cell line (A549). The metabolic activity of the cells decreased with increasing concentrations of the compounds. The half-maximal inhibitory concentration (IC50) values after 48 hours of incubation ranged from 37 to 62 µM, indicating moderate cytotoxic activity. The potency of these derivatives was influenced by the substituent on the benzohydrazide (B10538) moiety.

Furthermore, selected acridine (B1665455) derivatives have been subjected to screening against the NCI-60 panel, a set of 60 human tumor cell lines derived from nine different cancer types (leukemia, melanoma, lung, colon, central nervous system, ovarian, renal, prostate, and breast cancer) provided by the National Cancer Institute (NCI). nih.govcancer.govnih.gov This screening allows for a broad assessment of a compound's anticancer activity and can help identify patterns of sensitivity across different tumor types. nih.govcancer.gov For instance, a series of 3,9-disubstituted acridine derivatives, structurally related to this compound, exhibited significant biological activity in the NCI-60 screen, with GI50 (50% growth inhibition) values as low as 18.6 nM for the MCF7 breast cancer cell line and 38.0 nM for the SR leukemia cell line. mdpi.com

| Compound | Cell Line | Assay | IC50 / GI50 Value | Reference |

|---|---|---|---|---|

| Acridine-benzohydrazide analog (-F) | A549 (Lung) | MTT (48h) | ~37 µM | nih.gov |

| Acridine-benzohydrazide analog (-H) | A549 (Lung) | MTT (48h) | ~45 µM | nih.gov |

| Acridine-benzohydrazide analog (-Cl) | A549 (Lung) | MTT (48h) | ~58 µM | nih.gov |

| Acridine-benzohydrazide analog (-Br) | A549 (Lung) | MTT (48h) | ~62 µM | nih.gov |

| 3,9-disubstituted acridine (17a) | MCF7 (Breast) | NCI-60 Screen | 18.6 nM | mdpi.com |

| 3,9-disubstituted acridine (17b) | SR (Leukemia) | NCI-60 Screen | 38.0 nM | mdpi.com |

Enzyme Inhibition Assays (e.g., Topoisomerase IIB activity assays)

A primary mechanism for the anticancer activity of many acridine derivatives is the inhibition of DNA topoisomerases. researchgate.net These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. Acridine compounds often act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks and apoptosis. mdpi.com

This compound and its analogs have been investigated for their ability to inhibit topoisomerase II. Specifically, studies have focused on both topoisomerase IIα and IIβ isoforms. In assays measuring the relaxation of supercoiled plasmid DNA, certain acridine derivatives have demonstrated potent inhibitory effects. For example, acridine-thiosemicarbazone derivatives were shown to inhibit the activity of human topoisomerase IIα at a concentration of 100 µM. nih.gov

More specifically, studies on acridine-triazole hybrids have demonstrated potent inhibition of topoisomerase IIB. Certain analogs exhibited IC50 values in the sub-micromolar range, comparable to the standard topoisomerase II inhibitor, doxorubicin. nih.gov This suggests that the acridine scaffold is a key pharmacophore for targeting this enzyme.

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Acridine-triazole hybrid (8) | MCF7 Topoisomerase IIB | 0.52 µM | nih.gov |

| Acridine-triazole hybrid (9) | MCF7 Topoisomerase IIB | 0.86 µM | nih.gov |

| Doxorubicin (Reference) | MCF7 Topoisomerase IIB | 0.83 µM | nih.gov |

Specific Anti-Parasitic Activity Testing (e.g., against Toxoplasma gondii tachyzoites)

The broad biological activity of acridine derivatives extends to anti-parasitic effects. Toxoplasma gondii, an obligate intracellular protozoan parasite, is a significant human pathogen, particularly in immunocompromised individuals. nih.gov Current treatments are limited by side effects and lack of efficacy against the latent cyst stage of the parasite. nih.gov

Derivatives of the N-acridinyl scaffold have been evaluated for their in vitro activity against the tachyzoite stage of T. gondii. In one study, N-(9-acridinyl) amino acid derivatives were tested for their ability to reduce the number of viable tachyzoites. nih.gov The results showed that some of these compounds could reduce the parasite count by up to 33.3%. nih.gov The cytotoxicity of these compounds was also assessed in Vero cells, with CC50 values ranging from 41.72 to 154.10 µM, indicating a potential therapeutic window. nih.gov Although these studies were not performed on this compound itself, the findings for structurally related N-acridinyl compounds are promising. Additionally, acyl hydrazone derivatives have been identified as a chemotype with potent activity against T. gondii. nih.gov

| Compound | Reduction of Viable Tachyzoites (%) | Cytotoxicity (CC50 in Vero cells) | Reference |

|---|---|---|---|

| AAD2 | 25.5% | 41.72 µM | nih.gov |

| AAD8 | 33.3% | 154.10 µM | nih.gov |

Antiviral Spectrum Evaluation against Various RNA and DNA Viruses (in vitro models)

The potential for this compound and its analogs as antiviral agents has been explored based on the known activities of both the acridine and benzohydrazide moieties. Acridine derivatives like quinacrine (B1676205) have been shown to inhibit the replication of RNA viruses, such as the Tomato bushy stunt virus, by interfering with multiple steps including the binding of replication proteins to viral RNA and the synthesis of new viral RNA. uky.edu

More directly relevant, a series of aryl benzoyl hydrazide analogs demonstrated potent, broad-spectrum inhibitory activity against influenza A virus, an RNA virus. nih.gov Certain compounds in this class exhibited EC50 values in the nanomolar range against the avian H5N1 strain and the H1N1 virus. nih.gov The proposed mechanism of action for these compounds was the inhibition of the viral RNA-dependent RNA polymerase (RdRp) by interacting with its PB1 subunit. nih.gov The development of broad-spectrum antivirals that target host factors, such as pyrimidine synthesis inhibitors, is also an active area of research for combating both RNA and DNA viruses. mdpi.comresearchgate.net While a comprehensive screening of this compound against a wide panel of viruses has not been reported, the evidence from related structures suggests potential activity, particularly against RNA viruses.

In Vitro and Ex Vivo Models for Anti-Inflammatory and Analgesic Activity

Acridine derivatives have been investigated for their anti-inflammatory and analgesic properties. ijpsonline.comijpsonline.comresearchgate.netnih.gov Preclinical evaluation of these activities often employs ex vivo models such as the carrageenan-induced rat hind paw edema assay for inflammation and the acetic acid-induced writhing test for analgesia. ijpsonline.comijpsonline.com

Studies on structurally similar N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives have shown potent anti-inflammatory and analgesic effects. ijpsonline.comijpsonline.com In the carrageenan-induced edema model, certain derivatives with chloro and fluoro substituents exhibited activity comparable to standard anti-inflammatory drugs. ijpsonline.comijpsonline.com Similarly, in the writhing test, which assesses peripheral analgesic activity, these compounds significantly reduced the number of writhes induced by acetic acid. ijpsonline.com These findings suggest that the acridine pharmacophore is a promising scaffold for the development of new anti-inflammatory and analgesic agents. ijpsonline.com

Cellular Pharmacokinetics and Localization Studies

Understanding the cellular uptake, distribution, and accumulation of this compound is crucial for interpreting its biological activity. Studies on various acridine derivatives have provided insights into their cellular pharmacokinetic profiles.

Acridine compounds are generally lipophilic and can penetrate cellular membranes. researchgate.net Their distribution within the cell is not always uniform. Fluorescence microscopy studies have shown that certain acridine derivatives, such as quinacrine and 9-aminoacridine, tend to accumulate in acidic organelles like dense granules and alpha-granules within platelets. nih.gov This accumulation is driven by the pH gradient across the organelle membranes. nih.gov

Other studies have investigated the targeting of specific organelles. For example, 10-N-alkyl acridine orange analogues have been shown to localize in mitochondria. nih.gov The length of the alkyl chain was found to be a critical determinant for both cellular uptake and mitochondrial targeting. nih.gov The general pharmacokinetic properties of acridine drugs indicate that they are often metabolized into more hydrophilic forms to facilitate excretion, though this can vary depending on the specific derivative. researchgate.net The ability of some acridines to cross the blood-brain barrier has also been noted, which is relevant for potential applications in central nervous system disorders. researchgate.net

Investigation of Cellular Uptake Mechanisms

The cellular uptake of small molecules like this compound is often governed by their physicochemical properties, which dictate their ability to cross the plasma membrane. For acridine derivatives, a key mechanism of cellular accumulation is associated with their basic nature. These compounds are weak bases and can become protonated in acidic environments. This property facilitates their accumulation in acidic organelles through a process known as pH trapping or ion trapping. nih.govnih.gov

The uncharged form of the acridine molecule can passively diffuse across the cell membrane into the cytoplasm. Subsequently, it can also cross the membranes of acidic organelles (such as lysosomes). Inside these organelles, the lower pH causes the acridine compound to become protonated. This charged form is less membrane-permeable and is thus trapped within the organelle, leading to a high intracellular concentration within these compartments. nih.govnih.gov

While direct studies on this compound are not available, the uptake mechanism can be inferred from the behavior of related acridine compounds. The process is likely initiated by passive diffusion across the cell membrane, followed by significant accumulation in acidic vesicles.

Table 1: Postulated Cellular Uptake Characteristics of Acridine Analogs

| Mechanism | Description | Driving Force |

| Passive Diffusion | Movement of the uncharged molecule across the plasma membrane down its concentration gradient. | Concentration gradient and lipophilicity. |

| Ion Trapping | Accumulation of the protonated form of the compound within acidic intracellular compartments. | pH gradient between the cytoplasm and acidic organelles (e.g., lysosomes). |

Intracellular Distribution and Localization via Fluorescence Microscopy

The inherent fluorescence of the acridine scaffold is a powerful tool for visualizing the intracellular distribution of its derivatives. Fluorescence microscopy studies of various acridine analogs, such as acridine orange (AO), quinacrine, and 9-aminoacridine, consistently show a distinct pattern of subcellular localization. nih.govsemanticscholar.orgbiorxiv.org These compounds are known to accumulate in acidic vesicular organelles (AVOs), which include late endosomes and lysosomes. biorxiv.orgmolbiolcell.org

Acridine orange, in particular, is a metachromatic dye whose fluorescence emission spectrum is dependent on its local concentration and environment. biorxiv.orgnih.gov

Green Fluorescence: At low concentrations, or when intercalated into DNA and RNA, acridine orange exists as a monomer and emits green light (approximately 530 nm) upon blue light excitation. biorxiv.org

Red Fluorescence: At higher concentrations, as occurs when the molecule is trapped and aggregated within the acidic environment of lysosomes, it emits red light (approximately 640 nm). biorxiv.org

This property allows for the visualization of different cellular compartments. It is anticipated that this compound, owing to its acridine core, would exhibit similar fluorescent properties and localization patterns. Fluorescence microscopy would likely reveal a punctate cytoplasmic staining pattern, with the compound concentrated in lysosomes.

Table 2: Expected Fluorescence Properties of Acridine Analogs for Microscopy

| Cellular Compartment | Expected Form of Acridine Analog | Emission Wavelength | Observed Color |

| Nucleus (DNA/RNA bound) | Monomeric, Intercalated | ~530 nm | Green |

| Cytoplasm (low concentration) | Monomeric | ~530 nm | Green |

| Acidic Vesicles (Lysosomes) | Aggregated | ~640 nm | Red/Orange |

Elucidation of Mechanistic Pathways of Biological Response at the Cellular and Molecular Level

The biological effects of acridine derivatives are often attributed to their ability to interact with nucleic acids and modulate the function of key cellular enzymes. researchgate.netmdpi.com

Analysis of Gene Expression Modulation (e.g., utilizing functional genomics approaches like CRISPR-Cas9 for mechanistic insight)

Acridine-based compounds are known to influence cellular function by altering gene expression profiles. A notable example is the observed effect of certain 9-amino-acridine analogs on regulatory T cells (Tregs). nih.gov These compounds have been shown to selectively downregulate the expression of the master transcription factor for Tregs, Forkhead box P3 (FoxP3). nih.gov The mechanism is believed to involve interference with the DNA-binding activity of the FoxP3 protein, which in turn inhibits the expression of FoxP3-regulated downstream genes. nih.gov

This targeted modulation of a key transcription factor highlights the potential for acridine derivatives to induce specific changes in gene expression. Functional genomics tools like CRISPR-Cas9 could be employed to further elucidate these mechanisms. frontiersin.org For instance, by creating knockout cell lines for genes suspected to be involved in the compound's mechanism of action, researchers can validate specific molecular targets and pathways.

Table 3: Example of Gene Expression Modulation by a 9-Amino-Acridine Analog (MP4) in Regulatory T cells

| Gene Target | Effect of Compound | Functional Consequence |

| FoxP3 | Downregulation | Inhibition of Treg suppressive function. nih.gov |

| CD25 | Downregulation | Reduction in a key Treg marker. nih.gov |

| CTLA4 | Downregulation | Decrease in an inhibitory receptor. nih.gov |

| STAT3 | Downregulation | Modulation of a key signaling pathway. nih.gov |

Proteomic Changes Induced by Compound Exposure

Exposure of cells to acridine derivatives can lead to significant alterations in the proteome. These changes are a downstream consequence of the compounds' primary interactions with cellular targets. A well-established mechanism for many acridine compounds is the inhibition of topoisomerase enzymes. mdpi.comnih.gov These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and cell cycle arrest, which would be reflected in the proteome.

Proteomic analysis of cells treated with an acridine analog would likely reveal changes in the abundance of proteins involved in:

DNA Damage Response: Increased expression of proteins like γ-H2AX, ATM, and p53.

Cell Cycle Regulation: Alterations in the levels of cyclins and cyclin-dependent kinases (CDKs) consistent with cell cycle arrest, often at the G2/M phase. nih.gov

Apoptosis: Upregulation of pro-apoptotic proteins (e.g., Bax, cleaved caspases) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). researchgate.net

Furthermore, if the compound modulates specific signaling pathways, as suggested by gene expression data, corresponding changes in the phosphorylation status and abundance of pathway-specific proteins would be expected.

Mechanistic Toxicology Research of N Acridin 9 Yl 4 Methylbenzohydrazide Focus on Underlying Mechanisms

Molecular and Cellular Mechanisms of Compound-Induced Perturbations

The toxicological impact of N'-acridin-9-yl-4-methylbenzohydrazide at the cellular level is likely multifaceted, originating from its interaction with fundamental cellular components and processes. Based on the known behavior of acridine-based compounds, the primary mechanism is expected to be the disruption of nucleic acid functions, which subsequently triggers a cascade of secondary cellular stress responses.

The hallmark of acridine (B1665455) derivatives is their interaction with DNA. nih.gov The planar structure of the acridine ring in this compound is ideally shaped to insert itself between the base pairs of the DNA double helix, a process known as intercalation. nih.govresearchgate.net This physical insertion can lead to several forms of DNA damage and disruption of DNA-dependent processes:

Inhibition of DNA Replication and Transcription: By distorting the DNA helix, the intercalated compound can create a physical barrier that stalls the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and gene transcription. nih.gov

Topoisomerase Inhibition: Acridine derivatives are well-documented inhibitors of topoisomerases I and II. nih.gov These enzymes are crucial for managing DNA topology by creating transient breaks to relieve supercoiling during replication and transcription. By stabilizing the transient DNA-topoisomerase complex, the compound can lead to the accumulation of permanent DNA strand breaks.

Induction of DNA Damage Response (DDR): The formation of DNA adducts and strand breaks triggers the cell's DNA Damage Response (DDR) pathways. nih.gov This involves the activation of sensor proteins that, in turn, initiate signaling cascades to arrest the cell cycle and allow time for repair. However, if the damage is too extensive, these pathways can pivot to initiate programmed cell death.

| Potential Molecular Target | Mechanism of Interaction for Acridine Derivatives | Anticipated Consequence |

| DNA Double Helix | Intercalation between base pairs due to the planar aromatic ring system. nih.gov | Distortion of the helical structure, leading to functional impairment. |

| Topoisomerase I/II | Stabilization of the enzyme-DNA cleavage complex. nih.gov | Inhibition of DNA religation, resulting in persistent single- and double-strand breaks. |

| DNA and RNA Polymerases | Steric hindrance of enzyme progression along the DNA template. nih.gov | Blockade of DNA replication and gene transcription. |

The interaction of this compound with cellular components can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, a state known as oxidative stress. nih.gov Potential mechanisms include:

Mitochondrial ROS Production: Disruption of mitochondrial function (see section 7.1.3) is a major source of cellular ROS.

Redox Cycling: The acridine ring system may undergo redox cycling, a process where the compound is repeatedly reduced and re-oxidized, generating superoxide (B77818) radicals in the process.

Depletion of Antioxidants: The cellular response to chemical-induced stress can deplete endogenous antioxidants like glutathione (B108866) (GSH).

In response, cells would activate antioxidant defense mechanisms. This includes the upregulation of enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase, which are involved in neutralizing ROS. nih.gov Persistent oxidative stress can damage lipids, proteins, and DNA, further contributing to cellular dysfunction and toxicity.

Mitochondria are critical targets in chemical-induced toxicity due to their central role in cellular energy production and apoptosis. The bioenergetic impact of this compound could manifest through several mechanisms common to cytotoxic compounds:

Disruption of the Electron Transport Chain (ETC): The compound could interfere with the function of ETC complexes, impairing oxidative phosphorylation and reducing ATP synthesis. arkat-usa.org

Increased Mitochondrial Membrane Permeability: Damage to the inner mitochondrial membrane, potentially exacerbated by oxidative stress, can lead to the opening of the mitochondrial permeability transition pore (mPTP). nih.gov This disrupts the mitochondrial membrane potential (ΔΨm), a critical component of ATP production. nih.gov

Induction of Mitochondrial DNA (mtDNA) Damage: As mtDNA lacks the protective histone proteins found in nuclear DNA, it is more susceptible to damage from ROS and intercalating agents.

A decline in mitochondrial function not only leads to an energy crisis within the cell but is also a key trigger for the intrinsic pathway of apoptosis.

Cell death is a likely outcome of the cellular perturbations described above. The mode of cell death, either programmed apoptosis or unregulated necrosis, would depend on the extent of the damage and the cell's energy status.

Apoptosis (Programmed Cell Death):

Intrinsic (Mitochondrial) Pathway: Triggered by severe DNA damage and mitochondrial dysfunction, this pathway involves the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, leading to a cascade of executioner caspases (e.g., caspase-3) that dismantle the cell. nih.gov

Extrinsic (Death Receptor) Pathway: While less likely to be the primary mechanism, some compounds can induce apoptosis by interacting with death receptors on the cell surface.

Necrosis (Unregulated Cell Death): If cellular damage is overwhelming and ATP levels are severely depleted, the cell may be unable to execute the energy-dependent process of apoptosis. Instead, it may undergo necrosis, characterized by cell swelling, loss of membrane integrity, and the release of cellular contents, which can provoke an inflammatory response.

High-Throughput Mechanistic Screening Approaches

To move from hypothesized mechanisms to definitive evidence for this compound, high-throughput screening (HTS) and advanced in vitro models are indispensable. These technologies allow for the rapid and systematic evaluation of the compound's effects across various cellular pathways.

Modern mechanistic toxicology relies on a suite of cell-based assays that can be adapted for high-throughput formats to provide a comprehensive picture of a compound's biological activity. Investigating the specific effects of this compound would involve a tiered approach using such systems.

The development of these assays in multi-well plate formats (e.g., 96- or 384-well) coupled with automated liquid handling and high-content imaging allows for the efficient screening of the compound across different cell lines and concentrations. This approach can rapidly build a detailed profile of its mechanistic toxicology.

| Toxicological Endpoint | High-Throughput In Vitro Assay | Principle of Measurement |

| DNA Damage | Comet Assay (Single Cell Gel Electrophoresis) | Quantifies DNA strand breaks by measuring the migration of fragmented DNA in an electric field. |

| Topoisomerase Inhibition | DNA Relaxation Assays | Measures the ability of the compound to inhibit topoisomerase-mediated relaxation of supercoiled plasmid DNA. |

| Oxidative Stress | DCFH-DA Assay (2',7'-Dichlorofluorescin diacetate) | A cell-permeable dye that fluoresces upon oxidation by ROS, allowing for quantification of intracellular ROS levels. |

| Mitochondrial Membrane Potential | JC-1 Staining | A fluorescent dye that accumulates in mitochondria. Its fluorescence shifts from red to green as the membrane potential collapses. nih.gov |

| Apoptosis | Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine (B164497) exposed on apoptotic cells, while PI enters necrotic cells, allowing for differentiation via flow cytometry or imaging. nih.gov |

| Cell Viability / Cytotoxicity | MTT or Resazurin Reduction Assays | Measures metabolic activity as an indicator of cell viability. |

Application of Functional Genomic Screening to Identify Toxicity Phenotypes

Functional genomic screening is a powerful tool used to elucidate the mechanisms of toxicity by identifying genes and pathways that are affected by a particular compound. This approach can reveal potential toxicity phenotypes and susceptibility genes. However, a review of scientific databases and literature reveals no studies that have specifically applied functional genomic screening to this compound.

In related research on other acridine derivatives, such as platinum-acridine hybrids, genome-wide screening in yeast models has been employed to understand their mechanisms of action, which were found to involve DNA damage repair pathways. This suggests that a similar approach for this compound could be valuable in identifying its specific cellular targets and toxicity pathways. At present, no such data is available.

Toxico-Metabolomic Analysis in Controlled Experimental Systems

Toxico-metabolomics is an analytical approach that investigates the changes in the profiles of endogenous metabolites within a biological system in response to exposure to a toxic substance. This can provide a detailed snapshot of the metabolic perturbations caused by a compound.

There are currently no published studies that have conducted a toxico-metabolomic analysis of this compound in any controlled experimental system. The Human Metabolome Database contains an entry for the parent compound, acridine, and identifies it as a genotoxin, but provides no specific metabolomic data related to its toxicity or the toxicity of its derivatives. hmdb.ca Research on other acridine compounds has not yet extended to this specific area of toxicological investigation. Therefore, no data tables or detailed research findings on the metabolic impact of this compound can be presented.

Chemical Biology Applications and Future Research Directions

Development as Chemical Probes for Biological Systems

The inherent fluorescence of the acridine (B1665455) moiety is a key attribute that underpins its use in developing chemical probes. These probes are designed to detect, visualize, and quantify specific analytes or events within complex biological environments.

The acridine core of compounds like N'-acridin-9-yl-4-methylbenzohydrazide serves as a robust fluorophore, making it an excellent candidate for developing fluorescent probes. Acridine derivatives are well-known for their application in staining and imaging, with some compounds exhibiting sensitivity to their microenvironment, such as polarity and pH. This sensitivity can be harnessed for live-cell imaging, where changes in fluorescence can report on specific intracellular events or conditions.

For instance, the metachromatic dye Acridine Orange is widely used in live-cell imaging to visualize nucleic acids and acidic vesicles like lysosomes. mdpi.com This principle of using the acridine scaffold to report on cellular components and dynamics is central to the development of more specific probes. Researchers have developed acridine-based probes that can selectively detect specific molecules, such as hydrazine (B178648) (N₂H₄), within living cells and even in whole organisms like zebrafish. researchgate.net These probes often work on a "turn-on" fluorescence mechanism, where the fluorescence is quenched in the absence of the analyte and is significantly enhanced upon binding, allowing for high-contrast imaging. The development of such probes is crucial for understanding the roles of specific molecules in cellular health and disease.

Table 1: Representative Photophysical Properties of Acridine-Based Fluorescent Probes

| Probe Type | Excitation (nm) | Emission (nm) | Target Analyte | Application |

|---|---|---|---|---|

| Acridine Derivative | ~420 / ~600 | - | N₂H₄ | Environmental and Biological Imaging researchgate.net |

| Acridine Orange | ~458 | ~530 (Green) | DNA/RNA (monomers) | Live-Cell Nucleic Acid Staining mdpi.com |

| Acridine Orange | - | ~640 (Red) | Acidic Vesicles (aggregates) | Lysosome Visualization mdpi.com |

Note: This table contains representative data for the broader class of acridine derivatives to illustrate their general properties as fluorescent probes.

The this compound structure, containing both the acridine ring and a hydrazone group with nitrogen and oxygen atoms, provides ideal chelating sites for metal ions. This has led to the development of numerous acridine-hydrazone derivatives as chemosensors for the selective detection of various metal ions. These sensors often exhibit a change in their fluorescence or color upon binding to a specific ion, enabling its quantification.

Research has demonstrated the successful design of acridine-based fluorescent chemosensors for the highly selective and sensitive detection of biologically and environmentally important metal ions. nih.gov For example, specific derivatives have been engineered to detect Fe³⁺ and Ni²⁺ ions, with detection limits low enough to meet the standards for drinking water. nih.govresearchgate.net The mechanism of detection often involves the metal ion coordinating with the sensor molecule, which alters the electronic properties of the fluorophore and leads to either fluorescence quenching ("turn-off") or enhancement ("turn-on"). nih.gov Such sensors have been successfully used to determine the presence of these ions in living cells. nih.gov Furthermore, acridine-hydrazone conjugates have been used to create nanosensors for detecting highly toxic heavy metals like mercury (Hg²⁺) in water samples. doaj.orgproquest.com

Table 2: Examples of Acridine-Based Sensors for Ion Detection

| Sensor Class | Target Ion(s) | Detection Method | Application Area |

|---|---|---|---|

| Acridine-based Chemosensor (L1) | Fe³⁺ | Fluorescence Turn-Off | Environmental Monitoring, Live-Cell Imaging nih.gov |

| Acridine-based Chemosensor (L2) | Ni²⁺ | Fluorescence Turn-On | Environmental Monitoring, Live-Cell Imaging nih.gov |

| Bis(acridino)-macrocycle | Zn²⁺ | Fluorescence Enhancement | Biological Sample Analysis nih.gov |

| Acridine-Hydrazone AgNPs | Hg²⁺ | Absorption Quenching | Environmental Water Testing proquest.com |

Strategies for Modulating Biological Activity and Specificity

To improve the therapeutic potential and reduce off-target effects of biologically active compounds like acridine hydrazones, researchers employ various strategies to enhance their specificity and control their activity.

A powerful strategy to enhance the specificity of acridine-based compounds is to conjugate them to biomolecules that can target specific cells or tissues. Peptides are particularly attractive for this purpose due to their small size, ease of synthesis, and ability to bind to specific cell surface receptors. rti.org By attaching an acridine derivative to a tumor-targeting peptide, the cytotoxic or imaging agent can be delivered preferentially to cancer cells, minimizing exposure to healthy tissues.

The solid-phase synthesis of acridine-peptide conjugates has been developed, enabling the creation of libraries of these molecules for screening. nih.gov This approach facilitates the discovery of ligands that can bind to specific nucleic acid structures, potentially leading to new gene-targeting therapies. In another innovative approach, acridine orange has been conjugated to a bombesin peptide via a metal complex, creating a dual-modality agent for both fluorescence imaging and radiotherapy that targets specific cell receptors. acs.org This modular concept allows for the combination of a nucleus-targeting agent with a cell-receptor-binding molecule in a single step. acs.org

Supramolecular chemistry, which focuses on the self-assembly of molecules into larger, ordered structures, offers a sophisticated method for creating advanced drug delivery systems. nih.govrsc.org The planar structure of the acridine ring makes it an excellent candidate for participating in these assemblies through non-covalent interactions like π-π stacking. researchgate.net

By integrating this compound or similar compounds into supramolecular frameworks such as hydrogels, micelles, or nanoparticles, controlled release systems can be designed. researchgate.net These systems can protect the drug while in circulation and release it in response to specific triggers at the target site, such as a change in pH. For example, polymer conjugates of 9-anilinoacridine drugs have been synthesized with hydrazone linkers that are stable at the neutral pH of blood but cleave to release the active drug in the acidic environment of tumor endosomes. nih.gov This pH-controlled activation mechanism is a hallmark of advanced, targeted drug delivery. The self-assembly properties of acridine derivatives can be tuned to control the formation and disassembly of these nanostructures, providing precise control over drug release kinetics. researchgate.net

Advancements in Drug Discovery Methodologies

The acridine hydrazone scaffold has become a valuable platform in modern drug discovery. Its synthetic accessibility allows for the creation of large libraries of derivatives, which can be screened for a wide range of biological activities, from anticancer to antimicrobial effects. nih.govsruc.ac.uk

The process of synthesizing and evaluating series of novel acridine N-acylhydrazone derivatives is a key methodology for establishing structure-activity relationships (SAR). nih.gov By systematically modifying different parts of the molecule (such as the substituents on the benzohydrazide (B10538) ring) and assessing the impact on biological activity (e.g., cytotoxicity against cancer cell lines), researchers can identify the chemical features that are crucial for efficacy. researchgate.net This information guides the rational design of more potent and selective drug candidates. Acridine derivatives have been identified as promising lead compounds for developing new anticancer agents that act as topoisomerase inhibitors or DNA intercalators. nih.govresearchgate.net The ongoing development of new synthetic methods and biological screening assays continues to highlight the therapeutic potential of this class of compounds, making them a cornerstone in the search for novel medicines. nih.gov

Continued Exploration of Molecular Hybridization Strategies for Enhanced Efficacy

Molecular hybridization is a rational drug design strategy that combines two or more pharmacophores to create a new hybrid compound with potentially improved affinity, efficacy, and a modified biological activity profile compared to the parent molecules. In this compound, the acridine core and the N-acylhydrazone group represent two distinct pharmacophores.

The acridine moiety is a well-established DNA intercalator and an inhibitor of topoisomerase I and II, enzymes crucial for DNA replication and transcription. nih.gov The N-acylhydrazone framework is recognized for its diverse biological activities and its role as a versatile linker. The combination of these two components into a single molecule is a deliberate strategy to create agents with dual mechanisms of action.

Future research will likely focus on systematic modifications of both parts of the molecule to optimize its activity. For instance, altering the substitution pattern on the benzohydrazide ring can fine-tune the compound's electronic and steric properties, which may influence its binding to biological targets. A study on a series of acridine N-acylhydrazone derivatives demonstrated that different substituents on the benzene (B151609) ring (e.g., -H, -F, -Cl, -Br) led to varied effects on cancer cell metabolic activity and clonogenic ability, highlighting the potential for optimization. nih.govnih.gov

Table 1: Research Findings on Acridine N-Acylhydrazone Derivatives

| Derivative Substituent | Effect on A549 Cancer Cell Metabolic Activity | Reduction in Clonogenic Ability | Target |

|---|---|---|---|

| -F | Highest activity | Not specified | Topoisomerase I/II |

| -H | Moderate activity | 72% | Topoisomerase I/II |

| -Cl | Lower activity | 74% | Topoisomerase I/II |

| -Br | Lowest activity | Not specified | Topoisomerase I/II |

This table is based on data for a series of acridine-benzohydrazides and illustrates the principle of how modifying the hydrazone moiety can impact biological activity. nih.govnih.gov

Strategic Integration with Bioorthogonal "Click Chemistry" Approaches in Chemical Biology

Bioorthogonal "click chemistry" refers to reactions that can occur in complex biological environments without interfering with native biochemical processes. researchgate.netnobelprize.org These reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloadditions, are invaluable tools for chemical biology, enabling precise labeling, tracking, and targeting of molecules in living systems. researchgate.netnih.gov

Strategically integrating this compound with click chemistry could unlock new avenues for research. This would involve synthesizing derivatives of the compound that incorporate a "clickable" functional group, such as an azide or a terminal alkyne. This modification would transform the molecule into a versatile probe for various chemical biology applications.

Potential Applications of "Clickable" this compound:

Target Identification: By attaching an alkyne- or azide-modified compound to a resin, it could be used as bait to pull down its cellular binding partners, helping to identify its specific molecular targets.

Cellular Imaging: A clickable derivative could be reacted with a fluorescent dye via a click reaction, allowing for the visualization of its subcellular localization and accumulation within cells. researchgate.net

Drug Delivery: The compound could be "clicked" onto a targeting moiety, such as an antibody or a nanoparticle, to create a conjugate that specifically delivers the acridine-based agent to diseased cells, potentially increasing efficacy and reducing off-target effects. rsc.org

The development of such bioorthogonal probes represents a significant future direction, enabling a deeper understanding of the molecule's mechanism of action within a cellular context. nih.govnih.gov

Emerging Research Areas and Future Outlook

Beyond optimizing its current properties, future research on this compound is poised to expand into new and emerging scientific fields.

Enzyme Engineering and Characterization for Biotechnological Applications

Enzyme engineering involves modifying an enzyme's structure to enhance its properties or to create entirely new functions. nih.gov While no specific enzymes have been engineered in relation to this compound, this field offers intriguing speculative possibilities. For instance, enzymes could be engineered for "prodrug therapy," where a non-toxic version of the compound is administered and then converted into its active, cytotoxic form by an engineered enzyme delivered specifically to target tissues.

Conversely, one could engineer enzymes to be resistant to inhibition by this compound. Such engineered biocatalysts could be useful in industrial processes where an acridine-based compound might be present, ensuring that essential enzymatic reactions can proceed without interruption. nih.gov

Understanding and Overcoming Mechanisms of Biological Resistance

A significant challenge in the development of anticancer and antimicrobial agents is the emergence of drug resistance. nih.gov Acridine derivatives are known to be susceptible to resistance mechanisms, particularly the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove the drug from the cell, lowering its intracellular concentration. researchgate.net

Future research must focus on understanding and circumventing these resistance mechanisms. The molecular hybridization strategy is key in this regard. The this compound structure can be systematically modified to create analogues that are poor substrates for efflux pumps. Altering the lipophilicity, charge, or steric profile of the 4-methylbenzohydrazide portion of the molecule could disrupt its recognition and transport by P-gp. Furthermore, combining the acridine core with a moiety that itself inhibits efflux pumps could create a synergistic compound that actively combats this form of resistance.

Exploration of Novel Therapeutic Indications and Applications within Academic Research Paradigms

While the primary focus for many acridine-hydrazone derivatives has been on anticancer activity, the unique properties of the acridine pharmacophore suggest a broader therapeutic potential. nih.govresearchgate.net Academic research is well-positioned to explore these novel indications.